molecular formula C15H18N8O2 B6232415 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 2580201-61-0

1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

カタログ番号 B6232415
CAS番号: 2580201-61-0
分子量: 342.4
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an orally active, non-ATP-competitive cyclin kinase-directed inhibitor . It is also known as PD-0332991, Ibrance .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It has been used in the design and synthesis of anti-tubercular agents . The discovery of extensive intestinal metabolism and major metabolites helped refine the design strategy .


Molecular Structure Analysis

The molecular structure of this compound is complex. Its IUPAC name is 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one dihydrochloride .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It has been identified as a promising therapeutic target for hematologic-oncology indications, including multiple myeloma and certain leukemia .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 484 . It is soluble in DMSO but insoluble in water .

作用機序

This compound is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It has been approved for the treatment of locally advanced or metastatic breast cancer .

Safety and Hazards

The compound is associated with certain safety hazards. It has been labeled with the GHS07 signal word “Warning” and has hazard statements H302-H315-H319-H335 .

将来の方向性

The compound has shown potential for further development. It has been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Future studies are needed to address exposure–efficacy relationships to further improve dosing .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione' involves the reaction of 5-(piperazin-1-yl)-2-nitropyridine with 1-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a reducing agent to form the intermediate 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The intermediate is then subjected to a cyclization reaction to form the final product.", "Starting Materials": [ "5-(piperazin-1-yl)-2-nitropyridine", "1-methyl-3,7-dihydro-1H-purine-2,6-dione", "Reducing agent" ], "Reaction": [ "Step 1: Reduction of 5-(piperazin-1-yl)-2-nitropyridine with a reducing agent to form 5-(piperazin-1-yl)-2-aminopyridine", "Step 2: Reaction of 5-(piperazin-1-yl)-2-aminopyridine with 1-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a suitable solvent and a base to form the intermediate 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione", "Step 3: Cyclization of the intermediate with a suitable cyclizing agent to form the final product '1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione'" ] }

CAS番号

2580201-61-0

製品名

1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

分子式

C15H18N8O2

分子量

342.4

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。